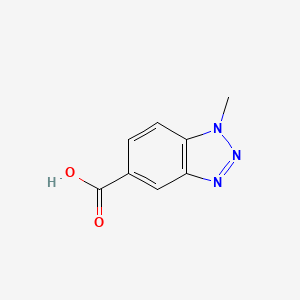

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHWYTLJLHVIBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380177 | |

| Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305381-67-3 | |

| Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Two primary synthetic pathways are discussed in detail: a linear synthesis commencing from 4-chloro-3-nitrobenzoic acid and an alternative route involving the modification of 5-methyl-1H-benzotriazole. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The causality behind experimental choices, self-validating system protocols, and in-depth characterization are central to the discussion, providing researchers with the necessary tools to confidently synthesize and verify the target compound.

Introduction

This compound is a structurally significant molecule featuring a benzotriazole core, a scaffold known for its wide range of biological activities and applications in various fields. The strategic placement of the carboxylic acid and N-methyl groups allows for diverse functionalization, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. This guide aims to provide a detailed and practical resource for the synthesis of this compound, addressing the nuances of each synthetic step and offering insights into process optimization and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 305381-67-3 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 250 °C | [1] |

| Boiling Point (Predicted) | 432.4 ± 18.0 °C | [1] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.51 ± 0.30 | [1] |

Synthetic Pathways

Two principal and validated synthetic routes for the preparation of this compound are presented. Each route offers distinct advantages and challenges, which will be discussed to aid in the selection of the most appropriate method for a given research context.

Route 1: Linear Synthesis from 4-Chloro-3-nitrobenzoic Acid

This multi-step synthesis is a robust and well-documented approach that builds the target molecule sequentially.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzoic acid is displaced by a methylamino group.

Mechanism: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by methylamine.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzoic acid and a 25-30% aqueous solution of methylamine.

-

Heat the mixture to reflux for 3-5 hours.

-

After cooling to room temperature, carefully adjust the pH of the reaction mixture to approximately 3-5 by the dropwise addition of acetic acid or dilute hydrochloric acid.

-

The product, 4-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: High, often exceeding 90%.

Step 2: Esterification to Methyl 4-(methylamino)-3-nitrobenzoate

The carboxylic acid is then converted to its methyl ester via Fischer esterification.

Mechanism: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.

Experimental Protocol:

-

Suspend 4-(methylamino)-3-nitrobenzoic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

The residue is then taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl 4-(methylamino)-3-nitrobenzoate.

Purification: The crude product can be further purified by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to Synthesize Methyl 3-amino-4-(methylamino)benzoate

The nitro group is selectively reduced to an amine, yielding the key ortho-diamine precursor.

Mechanism: Catalytic hydrogenation is a common and efficient method. The nitro group is reduced on the surface of a metal catalyst (e.g., Palladium on carbon or Raney Nickel) in the presence of hydrogen gas.

Experimental Protocol:

-

Dissolve methyl 4-(methylamino)-3-nitrobenzoate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and ethanol.

-

Add a catalytic amount of 10% Palladium on carbon or Raney Nickel.

-

The mixture is then subjected to a hydrogen atmosphere (e.g., using a Parr shaker) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to give the desired product.

Alternative Reduction Method: Reduction with sodium bisulfite has also been reported.[2]

Characterization of Methyl 3-amino-4-(methylamino)benzoate:

-

¹H NMR (400 MHz, CDCl₃): δ 7.44 (dd, J = 8.1, 1.7 Hz, 1H), 7.33 (d, J = 1.4 Hz, 1H), 6.67 (d, J = 8.0 Hz, 1H), 3.85 (s, 3H), 3.81-3.37 (br s, 2H), 2.89 (s, 3H).[2]

Step 4: Diazotization and Intramolecular Cyclization

This crucial step involves the formation of the benzotriazole ring from the ortho-diamine.

Mechanism: One of the amino groups is diazotized with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt. The neighboring amino group then acts as an intramolecular nucleophile, attacking the diazonium group to form the five-membered triazole ring.[3]

Experimental Protocol:

-

Dissolve methyl 3-amino-4-(methylamino)benzoate in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

-

Stir the reaction mixture at 0-5 °C for a period of time, then allow it to warm to room temperature.

-

The product, methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate, may precipitate from the solution or can be extracted with an organic solvent.

-

The crude product is then isolated and purified.

Purification: Purification can be achieved by recrystallization or column chromatography.

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Mechanism: The hydrolysis can be carried out under either acidic or basic conditions. In basic hydrolysis (saponification), a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the carboxylic acid.

Experimental Protocol (Basic Hydrolysis):

-

Dissolve methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

After cooling, remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Route 2: Synthesis from 5-Methyl-1H-benzotriazole

This route offers a more convergent approach, starting from a commercially available benzotriazole derivative.

Step 1: Oxidation of 5-Methyl-1H-benzotriazole

The methyl group on the benzene ring is oxidized to a carboxylic acid.

Mechanism: Potassium permanganate is a strong oxidizing agent that can oxidize alkyl groups attached to an aromatic ring to carboxylic acids. The reaction proceeds through a series of intermediate oxidation states.

Experimental Protocol:

-

Dissolve 5-methyl-1H-benzotriazole in water.

-

Heat the solution and add potassium permanganate portion-wise.

-

Reflux the reaction mixture for several hours.

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide byproduct.

-

The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 1H-benzotriazole-5-carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

Step 2: N-Methylation of 1H-Benzotriazole-5-carboxylic Acid

The final step is the methylation of the nitrogen atom of the triazole ring.

Regioselectivity: The N-methylation of benzotriazoles can potentially yield two isomers: the 1-methyl and the 2-methyl derivatives. The regioselectivity is influenced by the reaction conditions, including the methylating agent, base, and solvent. For many benzotriazoles, methylation tends to favor the 1-position.

Mechanism: In the presence of a base, the acidic proton on the triazole ring is removed to form a benzotriazolide anion. This anion then acts as a nucleophile, attacking the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction.

Experimental Protocol:

-

Dissolve 1H-benzotriazole-5-carboxylic acid in a suitable solvent.

-

Add a base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the triazole nitrogen.

-

Add the methylating agent, such as dimethyl sulfate or methyl iodide, and stir the reaction at an appropriate temperature (room temperature or elevated) for several hours.

-

After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The resulting crude product is then purified to isolate the desired 1-methyl isomer.

Purification: Purification to separate the 1-methyl and 2-methyl isomers may require column chromatography.

Safety and Handling

-

This compound: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]

-

Methylating agents (Dimethyl sulfate, Methyl iodide): These are toxic and carcinogenic and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

-

Potassium permanganate: A strong oxidizing agent.

-

Sodium nitrite: Toxic and an oxidizing agent.

-

Concentrated acids and bases: Corrosive.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of this compound. The linear synthesis starting from 4-chloro-3-nitrobenzoic acid is a well-established pathway with predictable outcomes for each step. The alternative route from 5-methyl-1H-benzotriazole offers a more convergent approach but requires careful control of the N-methylation step to ensure the desired regioselectivity. The choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the desired purity of the final product. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers in their synthetic endeavors.

References

Sources

Physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-benzotriazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-methyl-1H-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document details the compound's chemical identity, structural features, and core physical properties, including melting point, solubility, and acidity (pKa). Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility. The guide synthesizes predicted data with established analytical principles to serve as a vital resource for scientists and drug development professionals engaged in the synthesis, characterization, and application of this molecule.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the benzotriazole scaffold is a privileged structure, appearing in numerous approved pharmaceutical agents and recognized for its unique chemical properties.[1] 1-methyl-1H-benzotriazole-5-carboxylic acid is a derivative that combines the stable benzotriazole core with a carboxylic acid functional group, making it a versatile building block for further chemical modification. The strategic placement of the methyl group on the N1 position of the triazole ring prevents tautomerism, offering a fixed structural element for molecular design.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application. Properties such as solubility directly influence its handling, formulation, and biological availability, while its acidity (pKa) governs its charge state in different environments, a critical factor in drug-receptor interactions and material coordination chemistry.[2] This guide provides both the known data and the practical methodologies required to validate these characteristics in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the compound's identity is the foundation for all subsequent analysis.

-

Systematic Name: 1-methyl-1H-benzotriazole-5-carboxylic acid

-

CAS Number: 305381-67-3[3]

-

Molecular Formula: C₈H₇N₃O₂[3]

-

Molecular Weight: 177.16 g/mol [3]

-

Structure: The molecule consists of a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. A methyl group is attached to the nitrogen atom at position 1 of the triazole ring, and a carboxylic acid group is substituted at position 5 of the benzene ring.

Core Physicochemical Properties

The following table summarizes the key physicochemical data available for 1-methyl-1H-benzotriazole-5-carboxylic acid. It is critical to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Data Type | Source |

| Appearance | Off-white to light brown solid | Experimental | [3] |

| Melting Point | 250 °C | Experimental | [3] |

| Boiling Point | 432.4 ± 18.0 °C | Predicted | [3] |

| Density | 1.49 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 3.51 ± 0.30 | Predicted | [3] |

Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting range typically signifies high purity. The reported melting point of 250 °C for 1-methyl-1H-benzotriazole-5-carboxylic acid is indicative of a stable crystal lattice, likely due to strong intermolecular hydrogen bonding afforded by the carboxylic acid groups.[3] Impurities would lead to a depression and broadening of this melting range.[4]

Solubility Profile

The solubility of a compound dictates its utility in various applications, from reaction conditions to pharmaceutical formulations. While specific quantitative solubility data is not widely published, a qualitative profile can be reliably predicted from its structure.

-

Aqueous Solubility: The molecule is expected to be poorly soluble in neutral water. The presence of the largely nonpolar benzotriazole core counteracts the polarity of the carboxylic acid group.

-

Acid/Base Solubility: As a carboxylic acid, the compound is expected to be soluble in dilute aqueous bases, such as 5% sodium hydroxide (NaOH) and 5% sodium bicarbonate (NaHCO₃).[5][6] The base deprotonates the carboxylic acid to form a highly polar and water-soluble carboxylate salt. It will remain insoluble in acidic solutions like 5% hydrochloric acid (HCl).[7]

-

Organic Solubility: The parent compound, benzotriazole-5-carboxylic acid, is noted to be slightly soluble in dimethylformamide (DMF).[8][9] Similar limited solubility in polar aprotic solvents is expected for the N-methylated derivative. It is likely to be insoluble in nonpolar organic solvents such as hexanes or diethyl ether.

Acidity (pKa)

The predicted pKa of 3.51 places this compound as a moderately strong organic acid, comparable to other benzoic acid derivatives.[3] This value is a direct measure of the ease with which the carboxylic proton can be donated. In a biological context (pH ~7.4), the carboxylic acid group will be almost entirely deprotonated and negatively charged, a critical consideration for drug design and understanding its interactions with biological targets.

Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure.

-

¹H NMR: The spectrum should feature distinct signals corresponding to:

-

A singlet for the methyl group protons (-CH₃) around 3.5-4.5 ppm.

-

Three signals in the aromatic region (7.5-8.5 ppm) for the protons on the benzene ring.

-

A broad singlet at a downfield chemical shift (>10 ppm) for the acidic proton of the carboxylic acid, which may be exchangeable with D₂O.

-

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands:

-

A very broad O-H stretch from ~2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.

-

A sharp C=O stretch around 1700 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 177. Key fragmentation patterns would likely involve the loss of H₂O (m/z = 159), CO (m/z = 149), and COOH (m/z = 132). The fragmentation of the parent 1H-Benzotriazole-5-carboxylic acid shows major peaks at m/z 163 and 118, which can serve as a reference.[10]

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the key physicochemical properties in a laboratory setting.

Protocol: Melting Point Determination

This protocol uses the capillary method, which is a standard for obtaining accurate melting point data.

Methodology:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. Press the open end of a capillary tube into the sample, forcing a small amount of material into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[4]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (~10-20 °C/min) to quickly find an approximate melting range.[11] This saves time for the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample. Set a slow heating rate (1-2 °C/min).

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: It is good practice to calibrate the apparatus thermometer using certified standards (e.g., benzoic acid, urea) to ensure accuracy.[11]

Protocol: Qualitative Solubility Analysis

This workflow systematically determines the compound's solubility class based on its acid-base properties.[5][6]

Methodology:

-

Initial Setup: For each test, add approximately 25 mg of the compound to a small test tube.

-

Water Test: Add 0.75 mL of deionized water. Shake vigorously for 30 seconds. If the compound dissolves, it is water-soluble. If not, proceed to the next step.

-

NaOH Test: To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. If it dissolves, the compound is a strong or weak acid.

-

NaHCO₃ Test: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Shake vigorously. Effervescence (CO₂ bubbles) and dissolution indicate a strong organic acid (like a carboxylic acid).[7] If it does not dissolve, but was soluble in NaOH, it is a weak acid (like a phenol).

-

HCl Test: To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. If it dissolves, the compound is basic (e.g., an amine). For this specific compound, no dissolution is expected.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a highly accurate method for experimentally determining the pKa.[12]

Methodology:

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and dissolve it in a suitable solvent mixture (e.g., a minimal amount of ethanol or DMSO to dissolve, then dilute with CO₂-free deionized water).

-

Apparatus Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffers (pH 4.00, 7.00, 10.00). Place the calibrated pH electrode and the tip of a burette filled with standardized NaOH solution (e.g., 0.1 M) into the beaker.

-

Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.

-

pKa Determination: Determine the equivalence point (the point of steepest inflection on the curve). The volume at exactly half the equivalence point corresponds to the point where the concentrations of the acid and its conjugate base are equal. The pH at this half-equivalence point is equal to the pKa of the compound.[12]

Synthesis Overview

For researchers needing to prepare the compound, a plausible synthetic route has been reported.[3] The synthesis provides context on the compound's origin and potential impurities.

The process begins with 4-amino-3-nitrobenzoic acid. This starting material undergoes methylation, followed by the chemical reduction of the nitro group to an amine. The resulting diamine is then cyclized to form the benzotriazole ring system, and a final hydrolysis step converts an ester intermediate into the desired carboxylic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ベンゾトリアゾール-5-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-METHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID CAS#: 305381-67-3 [amp.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Benzotriazole-5-carboxylic acid|lookchem [lookchem.com]

- 9. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]

- 10. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS number

An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, identified by the CAS Number 305381-67-3 , is a specialized organic intermediate belonging to the benzotriazole family of heterocyclic compounds.[1] The benzotriazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its ability to engage in various non-covalent interactions with biological targets.[2] The presence of a methyl group at the N1 position and a carboxylic acid at the C5 position makes this molecule a bifunctional and highly valuable building block for synthesizing more complex molecules.

The fused aromatic ring system, combined with the triazole moiety, imparts unique electronic and steric properties.[2] The carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amidation and esterification, while the methylated triazole ring influences the molecule's solubility, lipophilicity, and metabolic profile. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and safe handling protocols, designed to support its use in advanced research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These predicted and experimental values are crucial for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 305381-67-3 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 250 °C | [1] |

| Boiling Point | 432.4 ± 18.0 °C (Predicted) | [1] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 3.51 ± 0.30 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Derivatization Strategies

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 4-amino-3-nitrobenzoic acid.[1] The causality behind this pathway lies in the strategic manipulation of functional groups to build the heterocyclic ring system in a controlled manner.

The general synthetic route is as follows:

-

Esterification: The starting material, 4-amino-3-nitrobenzoic acid, is first converted to its methyl ester. This protects the carboxylic acid from participating in subsequent reactions.

-

Methylation: The amino group is then methylated to yield methyl 4-methylamino-3-nitrobenzoate. This step is critical for introducing the required N1-methyl group on the final benzotriazole ring.

-

Nitro Group Reduction: The nitro group is reduced to an amine, forming methyl 3-amino-4-(methylamino)benzoate. This creates the ortho-diamine functionality necessary for the subsequent cyclization.

-

Cyclization (Diazotization): The adjacent amino groups are treated with a diazotizing agent (e.g., sodium nitrite in acidic conditions) to form the triazole ring, yielding methyl 1-methyl-1H-1,2,3-benzotriazole-5-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester back to the carboxylic acid, affording the target compound.[1]

Caption: Synthesis workflow for this compound.

Derivatization Potential: The Role of the Carboxylic Acid

The true utility of this compound lies in the reactivity of its carboxylic acid moiety. Drawing parallels from its parent compound, benzotriazole-5-carboxylic acid, this functional group serves as a gateway to a vast array of derivatives.

-

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acid chloride with thionyl chloride) and reacted with a diverse range of primary or secondary amines to form N-substituted amides.[3] This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

-

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a library of esters, which can act as prodrugs or modulate the compound's pharmacokinetic properties.[3]

-

Coordination Chemistry: The carboxylate group, in conjunction with the triazole nitrogens, can act as a bifunctional ligand to coordinate with metal ions.[4] This opens avenues for the development of metal-organic frameworks (MOFs) or metal-containing therapeutics.[3]

Applications in Research and Drug Development

While primarily utilized as a chemical intermediate, the structural motifs within this compound suggest its potential as a scaffold in several areas of drug discovery and materials science. The broader benzotriazole class has demonstrated a wide spectrum of biological activities.[2][5]

-

Antimicrobial Agents: Benzotriazole derivatives have been investigated for their antifungal, antibacterial, and antiprotozoal properties.[2][5][6] The specific substitutions on the benzotriazole ring are crucial for potency and selectivity.[3]

-

Antiviral Research: Certain halogenated benzotriazole nucleosides have shown promise as inhibitors of viral enzymes, such as the hepatitis C virus NTPase/helicase.[6]

-

Enzyme Inhibition: The benzotriazole nucleus is present in clinical drugs like the non-steroidal aromatase inhibitor Vorozole, used in cancer therapy.[2] This highlights the scaffold's potential for designing targeted enzyme inhibitors.

-

Materials Science: As a bifunctional ligand, it is a candidate for constructing MOFs with applications in gas storage, separation, and catalysis.

Caption: Potential application areas derived from the core chemical structure.

Safety, Handling, and Experimental Protocols

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate precautions.[7]

-

GHS Hazard Statements:

-

Signal Word: Warning

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[7]

Protocol for Safe Laboratory Handling

This protocol provides a self-validating system for minimizing exposure and ensuring safety during manipulation of the solid compound.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemically resistant protective gloves.[7]

-

Eye Protection: Use chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

-

Skin and Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: If working outside a fume hood or if dust formation is significant, use a NIOSH-approved N95 (or higher) particulate respirator.[7]

-

-

Handling and Storage:

-

Avoid dust formation when weighing or transferring the material.[7]

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[1][7]

-

Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[7][9]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound is more than a simple organic intermediate; it is a strategically designed molecule that offers significant potential for innovation. Its defined physicochemical properties, established synthesis route, and, most importantly, its reactive carboxylic acid handle make it a valuable tool for chemists and pharmacologists. By leveraging this scaffold, researchers can access novel chemical space in the pursuit of new therapeutics, advanced materials, and other high-value applications. Adherence to rigorous safety protocols is paramount to harnessing its potential responsibly.

References

-

LookChem. Methyl 1H-1,2,3-benzotriazole-5-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Biomedical Potential of 1H-Benzotriazole-5-carboxylic Acid Derivatives. [Link]

-

Avhad, K. C., & Upaganlawar, A. B. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

-

Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 10(71), 43633-43638. [Link]

-

Carradori, S., & Secci, D. (2018). Benzotriazole: An overview on its versatile biological behavior. Medicinal Chemistry Research, 27(7), 1735-1748. [Link]

-

Chen, Z., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(8), 618-629. [Link]

Sources

- 1. This compound CAS#: 305381-67-3 [amp.chemicalbook.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]

- 5. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. fishersci.no [fishersci.no]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. chemicalbook.com [chemicalbook.com]

Structure elucidation of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for high-stakes applications like drug development, unambiguous confirmation of its chemical structure is a critical first step. The inherent asymmetry of the benzotriazole ring system means that methylation can result in multiple isomers, primarily the 1-methyl, 2-methyl, and potentially the 3-methyl tautomer, which is equivalent to the 1-methyl isomer. Differentiating between the N1 and N2 substitution patterns is crucial as the two isomers can exhibit significantly different chemical and biological properties.

This in-depth guide provides a comprehensive walkthrough of the analytical methodologies and logical framework required to elucidate and confirm the structure of this compound. We will explore the application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) techniques. The causality behind experimental choices and the self-validating nature of the combined analytical approach will be emphasized throughout.

Contextual Synthesis

A plausible synthetic route to this compound involves the cyclization of a suitably substituted benzene ring followed by N-methylation. For instance, starting from 4-amino-3-nitrobenzoic acid, a sequence of methylation of the amino group, reduction of the nitro group, and subsequent diazotization and cyclization would yield the target molecule.[1] Understanding the synthetic pathway is vital as it informs the potential isomeric impurities that may be present in the final product.

Analytical Workflow for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a multi-technique analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to determine the molecular weight of the compound and to gain initial confidence in its elemental composition.

Expected Data: For a molecule with the formula C8H7N3O2, the expected monoisotopic mass is 177.0538 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition.

Predicted Fragmentation Pattern: The fragmentation in the mass spectrometer would likely proceed through characteristic losses:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of COOH (45 Da): A common fragmentation for carboxylic acids.

-

Loss of N₂ (28 Da): Characteristic of the triazole ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Analysis Mode: Perform the analysis in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass for C8H7N3O2. Analyze the fragmentation pattern to identify characteristic losses.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For the target compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic benzotriazole system. An FTIR spectrum has been reported for 1-methyl-1,2,3-benzotriazole-5-carboxylic acid and is available in the SpectraBase database.[2]

Characteristic Absorptions:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H (N-CH₃) | C-H stretch | 2950-2850 |

| Carboxylic Acid | C=O stretch | 1710-1680 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Triazole Ring | N=N stretch | ~1630 |

| Carboxylic Acid | C-O stretch | 1320-1210 |

| Carboxylic Acid | O-H bend | 950-910 (broad) |

The broad O-H stretch and the strong C=O stretch are highly diagnostic for the carboxylic acid moiety.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, including the connectivity of atoms and the specific isomeric form.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, we expect to see signals for the N-methyl group and the three aromatic protons.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~13.0 | Singlet (broad) | - | Acidic proton, position is concentration-dependent. |

| H-4 | ~8.6 | Singlet (or narrow doublet) | ~1-2 | Deshielded by the adjacent carboxylic acid and triazole ring. |

| H-6 | ~8.1 | Doublet | ~8-9 | Ortho coupling to H-7. |

| H-7 | ~7.9 | Doublet | ~8-9 | Ortho coupling to H-6. |

| N-CH₃ | ~4.4 | Singlet | - | Methyl group attached to a nitrogen atom in a heteroaromatic system. |

Rationale based on data from benzotriazole-5-carboxylic acid and other N-methylated benzotriazoles.[4][5][6]

Carbon NMR provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~167 | Typical for a carboxylic acid carbonyl carbon. |

| C-3a, C-7a | ~145, ~133 | Bridgehead carbons of the benzotriazole ring. |

| C-4, C-5, C-6, C-7 | 110-130 | Aromatic carbons. The specific shifts will depend on the substitution pattern. |

| N-CH₃ | ~35 | Methyl carbon attached to a nitrogen atom. |

Rationale based on data from 1-methyl-benzotriazole and general chemical shift predictions.[7][8]

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for confirming the N1-methylation pattern.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. We would expect to see a cross-peak between the signals for H-6 and H-7, confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the definitive assignment of each protonated aromatic carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for differentiating between the 1-methyl and 2-methyl isomers. It shows correlations between protons and carbons that are two or three bonds away.

Expected Key HMBC Correlations for the 1-methyl Isomer:

| Proton | Correlating Carbons (2-3 bonds away) | Significance |

| N-CH₃ | C-3a, C-7a | Crucial for confirming the N1 position. The methyl protons will show a correlation to the two bridgehead carbons of the benzotriazole ring. In the N2 isomer, the methyl group would be too far from C-7a to show a strong correlation. |

| H-4 | C=O, C-5, C-7a | Confirms the position of H-4 adjacent to the carboxylic acid and the triazole ring. |

| H-7 | C-5, C-3a | Confirms the connectivity within the benzene ring. |

digraph "HMBC_Correlations" { graph [splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=none, color="#EA4335", style=dashed, penwidth=1.5];mol [label=<

"0" CELLBORDER="0" CELLSPACING="0">

"https://i.imgur.com/example.png" SCALE="TRUE"/>

>];

// Placeholder nodes for atoms N1 [pos="1,2.5!", label="N1"]; N_CH3 [pos="1,3.5!", label="CH3"]; C7a [pos="1.5,2!", label="C7a"]; C3a [pos="0.5,2!", label="C3a"]; H4 [pos="-0.5,1!", label="H4"]; C5 [pos="0,0.5!", label="C5"]; C_O [pos="-0.5,-0.5!", label="C=O"];

// HMBC correlations N_CH3 -> C7a [label="HMBC", fontcolor="#EA4335", fontsize=9]; N_CH3 -> C3a [label="HMBC", fontcolor="#EA4335", fontsize=9]; H4 -> C_O [label="HMBC", fontcolor="#EA4335", fontsize=9]; H4 -> C5 [label="HMBC", fontcolor="#EA4335", fontsize=9]; H4 -> C7a [label="HMBC", fontcolor="#EA4335", fontsize=9]; }

Caption: Key predicted HMBC correlations for this compound. (Note: A chemical structure image would be placed in a final document).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform standard COSY, HSQC, and HMBC experiments. Optimize the parameters for the HMBC experiment to detect long-range couplings (typically set for J = 8-10 Hz).

-

Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to identify the key HMBC correlations that confirm the structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic use of multiple analytical techniques. While mass spectrometry and infrared spectroscopy provide initial confirmation of the molecular formula and functional groups, a full suite of 1D and 2D NMR experiments is essential for the definitive assignment of the correct isomeric structure. The key HMBC correlation between the N-methyl protons and the two bridgehead carbons of the benzotriazole ring serves as the linchpin in distinguishing the desired 1-methyl isomer from other potential products. This rigorous, multi-faceted approach ensures the scientific integrity required for research, development, and quality control applications.

References

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Retrieved from [Link]

-

Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. (n.d.). Retrieved from [Link]

-

Prime Scholars. (n.d.). Synthesis, characterization and antimicrobial activity studies of 5-(2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6, showing the.... Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 1H-1,2,3-benzotriazole-5-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-methyl-1H-benzotriazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-benzotriazole. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-phenylethyl)-1h-1,2,3-benzotriazole-5-carboxylic acid. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Benzotriazole-5-carboxylic acid(23814-12-2) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Solubility of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Introduction

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3][4] Its structural scaffold is recognized as a "privileged structure" due to its recurrence in various biologically active agents.[2] The solubility of this compound is a critical physicochemical parameter that governs its utility in numerous applications, from drug formulation and bioavailability to its performance as a ligand in coordination chemistry.[2][5] This guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and the underlying chemical principles that dictate its behavior in different solvent systems.

Physicochemical Properties

Understanding the solubility of a compound begins with a thorough examination of its intrinsic physicochemical properties. For this compound (C₈H₇N₃O₂), these properties provide a theoretical framework for predicting its behavior in various solvents.

| Property | Predicted Value | Source |

| Molecular Weight | 177.16 g/mol | [6] |

| Melting Point | 250 °C | [6] |

| pKa | 3.51 ± 0.30 | [6] |

| Density | 1.49 ± 0.1 g/cm³ | [6] |

| Appearance | Off-white to light brown solid | [6] |

The presence of both a carboxylic acid group and a benzotriazole moiety imparts a polar character to the molecule. The carboxylic acid group, with a predicted pKa of 3.51, is acidic and will readily deprotonate in basic solutions to form a more soluble carboxylate salt.[6][7][8] The triazole ring system also contributes to the molecule's polarity and potential for hydrogen bonding.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in public literature, a qualitative solubility profile can be inferred from its chemical structure and the known behavior of similar compounds like benzotriazole and benzotriazole-5-carboxylic acid.

-

Aqueous Solubility: Due to the presence of the polar carboxylic acid and triazole groups, some solubility in water is expected. However, the hydrophobic benzene ring will limit its overall aqueous solubility. The parent compound, benzotriazole, is described as being fairly water-soluble.[9]

-

Alkaline Aqueous Solutions: The solubility in aqueous bases such as sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) is expected to be significantly higher than in neutral water.[7][8][10] The carboxylic acid will react with the base to form the highly soluble sodium carboxylate salt. The evolution of carbon dioxide gas may be observed upon dissolution in sodium bicarbonate solution, which is a characteristic reaction of carboxylic acids.[8][10]

-

Acidic Aqueous Solutions: In acidic solutions, the carboxylic acid group will remain protonated, and the lone pairs on the nitrogen atoms of the triazole ring may become protonated. This could potentially increase solubility compared to neutral water, though likely not as dramatically as in basic solutions.

-

Organic Solvents: The solubility in organic solvents will be dictated by the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the carboxylic acid and triazole functionalities.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is expected. For instance, the related compound benzotriazole-5-carboxylic acid is slightly soluble in DMF.[5][11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity of the molecule.

-

Experimental Protocols for Solubility Determination

For researchers and drug development professionals, the quantitative determination of solubility is often a necessary step. The following protocols provide a framework for assessing the solubility of this compound in various solvents.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

Small test tubes (10 x 75 mm)

-

Microspatula

-

Vortex mixer

-

Selection of solvents:

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at this concentration.

-

For samples that dissolve in 5% NaOH, add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms the formation of a soluble salt in the basic solution.[8][10]

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Materials:

-

This compound

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol) for creating a calibration curve.

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the desired solvent. Ensure there is enough solid to maintain saturation.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility of this compound.

Caption: A workflow for assessing the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its successful application in research and development. While quantitative data may not be readily available, a strong understanding of its physicochemical properties allows for a predictive assessment of its behavior in different solvent systems. The experimental protocols outlined in this guide provide a robust framework for researchers to determine the solubility of this compound with a high degree of scientific rigor. This systematic approach will enable the optimization of experimental conditions and formulation strategies for this versatile heterocyclic compound.

References

- Unknown. Carboxylic Acid Unknowns and Titration.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. Physical Properties: Solubility Classification: - IS MUNI.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025-07-21).

- ChemicalBook. This compound.

- LookChem. Methyl 1H-1,2,3-benzotriazole-5-carboxylate.

- LookChem. Benzotriazole-5-carboxylic acid.

- Wikipedia. Benzotriazole.

- PubMed Central. Benzotriazole: An overview on its versatile biological behavior.

- Fisher Scientific. This compound, 97%, Thermo Scientific.

- Benchchem. Benzotriazole-5-carboxylic acid | 60932-58-3.

- ChemicalBook. Benzotriazole-5-carboxylic acid | 23814-12-2. (2025-07-04).

- GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024-11-11).

- Unknown. Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents.

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Benzotriazole-5-carboxylic acid | 23814-12-2 [chemicalbook.com]

- 6. This compound CAS#: 305381-67-3 [amp.chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Benzotriazole - Wikipedia [en.wikipedia.org]

- 10. is.muni.cz [is.muni.cz]

- 11. Benzotriazole-5-carboxylic acid|lookchem [lookchem.com]

Tautomerism in Substituted Benzotriazoles: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Dynamic Nature of the Benzotriazole Scaffold

Benzotriazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, lauded for their metabolic stability and versatile biological activities, including anticancer, antiviral, and antifungal properties[1][2]. A fundamental yet often overlooked aspect of their chemistry, crucial for understanding their reactivity, molecular recognition, and pharmacological activity, is the phenomenon of annular tautomerism. This guide provides an in-depth exploration of tautomerism in substituted benzotriazoles, offering both theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.

The benzotriazole ring system can exist in two primary tautomeric forms: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole. While the 1H-tautomer is generally the more stable and predominant form in both solid and solution phases, the energetic difference between the two is often small, allowing for a dynamic equilibrium that can be significantly influenced by a variety of factors[1][3][4]. Understanding and controlling this equilibrium is paramount for rational drug design and the synthesis of novel, efficacious molecules.

I. The Tautomeric Landscape of Substituted Benzotriazoles

The tautomeric equilibrium in benzotriazoles involves the migration of a proton between the nitrogen atoms of the triazole ring. This results in three possible isomers: 1H-, 2H-, and 3H-benzotriazole. Due to the rapid proton exchange between the N1 and N3 positions in unsubstituted or symmetrically substituted benzotriazoles, the 1H- and 3H-forms are degenerate and often considered as a single, rapidly equilibrating species.

Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.

The position of this equilibrium is a delicate balance of electronic effects, steric hindrance, solvent interactions, and temperature. For drug development professionals, a deep understanding of these influencing factors is critical, as the tautomeric form of a molecule can drastically alter its hydrogen bonding capabilities, dipole moment, and overall shape, thereby affecting its interaction with biological targets.

The Intrinsic Stability: Why the 1H-Tautomer Dominates

In the absence of external influences, the 1H-tautomer of benzotriazole is generally more stable than the 2H-tautomer[1][3]. This preference is attributed to a more favorable distribution of π-electrons and a greater degree of aromaticity in the 1H-isomer. Computational studies, employing methods such as Density Functional Theory (DFT), have consistently shown the 1H-form to be the energetic minimum[1][5]. However, the energy difference is often only a few kilocalories per mole, suggesting that the equilibrium can be readily perturbed.

The Role of Substituents: Shifting the Equilibrium

The introduction of substituents onto the benzene ring can significantly alter the relative stabilities of the tautomers. The electronic nature and position of the substituent are key determinants in this regard.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or halogen groups tend to stabilize the 1H-tautomer. By withdrawing electron density from the benzene ring, they enhance the acidity of the N-H proton, favoring the asymmetric tautomer. For instance, studies on nitrobenzotriazoles have shown a clear preference for the 1H-form[6][7].

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can decrease the energy difference between the tautomers or, in some cases, even favor the 2H-form. These groups increase the electron density in the ring system, potentially stabilizing the more symmetric 2H-tautomer.

The position of the substituent also plays a crucial role. Ortho-substituents can introduce steric hindrance that may favor one tautomer over the other.

Caption: Influence of substituents on tautomeric equilibrium.

Solvent Effects: The External Influence

The surrounding solvent environment can profoundly impact the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can selectively stabilize one tautomer over the other.

-

Polar Protic Solvents: Solvents like water and methanol can form hydrogen bonds with the nitrogen atoms of the benzotriazole ring. This can lead to a complex interplay of interactions that may shift the equilibrium.

-

Polar Aprotic Solvents: Solvents such as DMSO and DMF can also influence the equilibrium through dipole-dipole interactions.

The general trend is that more polar solvents tend to favor the more polar tautomer. Since the 1H-tautomer typically has a larger dipole moment, its population is often enhanced in polar media.

II. Experimental Characterization of Tautomeric Forms

Elucidating the tautomeric state of a substituted benzotriazole is a critical step in its characterization. A multi-pronged analytical approach, combining spectroscopic and computational methods, provides the most comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can gain detailed insights into the structure and dynamics of the tautomers.

Key Observables:

-

¹H NMR: The chemical shift of the N-H proton is a direct indicator of its environment. In the case of rapid proton exchange between the 1H and 3H positions, a single, averaged N-H signal is observed. The chemical shifts of the aromatic protons are also sensitive to the tautomeric form.

-

¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring (C4 and C7a) are particularly informative. The symmetry of the 2H-tautomer results in a simplified ¹³C NMR spectrum compared to the asymmetric 1H-tautomer.

-

¹⁵N NMR: This technique provides direct information about the nitrogen atoms. The chemical shifts of N1, N2, and N3 are highly sensitive to the position of the proton, making ¹⁵N NMR an invaluable tool for distinguishing between tautomers[6][7][8].

Experimental Protocol: Dynamic NMR for Quantifying Tautomeric Exchange

The rate of interconversion between tautomers can be determined using dynamic NMR (DNMR) experiments.

-

Sample Preparation: Dissolve the substituted benzotriazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 10-20 mg/mL.

-

Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

-

Coalescence Temperature: Identify the temperature at which the signals for the exchanging carbon atoms (typically C4/C7 and C5/C6) broaden and coalesce into a single peak.

-

Data Analysis: Use appropriate software to simulate the lineshapes at different temperatures and extract the rate constants for the exchange process. This allows for the determination of the activation energy (ΔG‡) for tautomerization[8][9].

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the different electronic structures of the tautomers result in distinct absorption spectra[10].

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of the substituted benzotriazole in a non-polar solvent (e.g., hexane).

-

Serial Dilutions: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., ethanol, water).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. The appearance of isosbestic points can indicate a two-component equilibrium between the tautomers.

Computational Chemistry: In Silico Insights

Quantum chemical calculations are an indispensable tool for complementing experimental data and providing a deeper understanding of the factors governing tautomerism[1][5].

Workflow: DFT Calculations for Tautomer Stability

-

Structure Optimization: Build the 3D structures of the 1H- and 2H-tautomers of the substituted benzotriazole. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p))[11].

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Energy Comparison: Compare the ZPVE-corrected electronic energies of the two tautomers to determine their relative stabilities.

-

Solvent Modeling: To account for solvent effects, employ a continuum solvation model (e.g., PCM) or include explicit solvent molecules in the calculations[11].

Caption: A general experimental workflow for characterizing tautomerism.

III. Data Presentation and Interpretation

Table 1: Influence of Substituents on Tautomeric Ratios of Benzotriazoles in CDCl₃ at 298 K

| Substituent | Position | Tautomer Ratio (1H : 2H) | Predominant Tautomer |

| H | - | >99 : 1 | 1H |

| 4-NO₂ | 4 | >99 : 1 | 1H |

| 5-CH₃ | 5 | 98 : 2 | 1H |

| 4,5,6,7-Cl₄ | 4,5,6,7 | >99 : 1 | 1H |

Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions.

IV. Conclusion and Future Perspectives

The tautomerism of substituted benzotriazoles is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design of molecules with desired properties. By employing a combination of advanced spectroscopic techniques, particularly multinuclear NMR, and computational modeling, researchers can gain detailed insights into the tautomeric landscape of these important heterocyclic compounds.

Future research in this area will likely focus on the development of novel synthetic methodologies for controlling the tautomeric preference, as well as the exploration of the role of tautomerism in the biological activity of benzotriazole-containing drugs. The continued synergy between experimental and theoretical approaches will undoubtedly be at the forefront of these endeavors.

V. References

-

Begtrup, M., Claramunt, R. M., & Elguero, J. (1992). ¹⁵N NMR spectroscopy of tautomeric heteroaromatic compounds. Part 1.—The benzotriazole/1,2,3-triazole system. Magnetic Resonance in Chemistry, 30(8), 776-780.

-

Elguero, J., et al. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142-148.

-

Katritzky, A. R., et al. (1990). Ab initio and semiempirical calculations on the tautomeric equilibria of N-unsubstituted and N-substituted benzotriazoles. The Journal of Organic Chemistry, 55(10), 3205-3209.

-

Maçôas, E. M. S., et al. (2003). About the benzotriazole tautomerism: An ab initio study. Journal of Molecular Structure: THEOCHEM, 664-665, 207-215.

-

Poznanski, J., et al. (2007). Tautomerism of Benzotriazole and Some Derivatives Symmetrically Substituted on the Benzene Ring. Collection of Czechoslovak Chemical Communications, 72(8), 1076-1090.

-

Schmitt, M., et al. (2001). Determination of the structures of benzotriazole(H₂O)₁,₂ clusters by IR-UV spectroscopy and ab initio theory. Physical Chemistry Chemical Physics, 3(19), 4193-4200.

-

Tomas, F., et al. (1989). Tautomerism and aromaticity in 1,2,3-triazoles: the case of benzotriazole. Journal of the American Chemical Society, 111(19), 7348-7353.

-

GSC Online Press. (2021). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 14(03), 093-102.

-

International Invention of Scientific Journal. (2021). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 5(3).

-

DIGITAL.CSIC. (2003). An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic.... Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Tautomeric equilibrium of 1,2,3‐benzotriazole; (b) Synthetic.... Retrieved from [Link]

-

ResearchGate. (n.d.). General Structure of Benzotriazole derivatives. Method for synthesis of 2(E).... Retrieved from [Link]

-

ResearchGate. (n.d.). The two tautomeric forms of benzotriazole and the atomic numbering.... Retrieved from [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.

-

PubMed Central (PMC). (n.d.). 1,2,3-Triazoles. Retrieved from [Link]

-

Scribd. (n.d.). Substituent Effects on Triazole Tautomerism. Retrieved from [Link]

-

MDPI. (2017). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 22(11), 1888.

-

PubMed. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19.

-

PubMed Central (PMC). (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2539.

-

PubMed Central (PMC). (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Molecules, 29(12), 2841.

-

Process Insights. (2023). Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

-

ACS Publications. (1998). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry A, 102(14), 2485-2494.

-

The Nijmegen Molecular and Laser Physics Group. (n.d.). 2H tautomer of Benzotriazole. Retrieved from [Link]

-

experimental and theoretical studies on the prototropic tautomerism of benzotriazole and its derivatives substituted on the benzene ring. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 4. iisj.in [iisj.in]

- 5. researchgate.net [researchgate.net]

- 6. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution | DIGITAL.CSIC [digital.csic.es]

- 10. process-insights.com [process-insights.com]

- 11. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of benzotriazole derivatives

An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives

Foreword for the Modern Drug Discovery Professional